molecular formula C22H19N5O B11000001 N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11000001
M. Wt: 369.4 g/mol
InChI Key: OLWPKXBBADYCEB-UHFFFAOYSA-N
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Description

  • N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound with the following structural formula:

    C21H18N6O\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}C21​H18​N6​O

    .
  • It belongs to the class of organic compounds known as benzamides.
  • The compound features a tetrazole ring (5-membered ring containing four nitrogen atoms) and a benzamide moiety.
  • Its systematic name describes the substitution pattern: N-(diphenylmethyl) group attached to the 4-position of the benzamide ring, with a tetrazole ring at the 5-position.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves several steps.

      Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is relatively stable but can undergo specific reactions.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Medicine: The compound’s tetrazole ring resembles certain antihypertensive drugs (e.g., losartan), suggesting potential pharmacological applications.

      Biological Research: Researchers study its interactions with biological targets, including receptors and enzymes.

      Chemistry: It serves as a building block for designing new compounds.

      Industry: Limited industrial applications, but it may find use in specialized fields.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide’s unique structure lies in its combination of benzamide, tetrazole, and diphenylmethyl moieties.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C22H19N5O

    Molecular Weight

    369.4 g/mol

    IUPAC Name

    N-benzhydryl-4-(5-methyltetrazol-1-yl)benzamide

    InChI

    InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-12-19(13-15-20)22(28)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,28)

    InChI Key

    OLWPKXBBADYCEB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

    Origin of Product

    United States

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